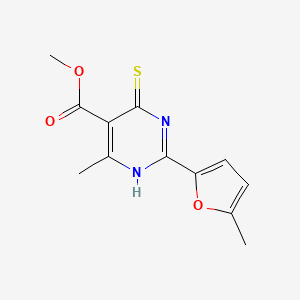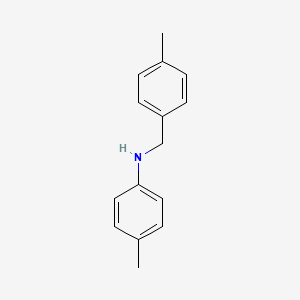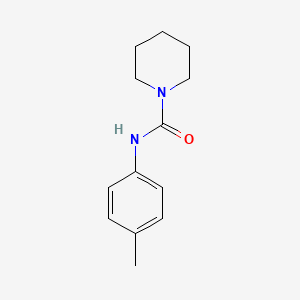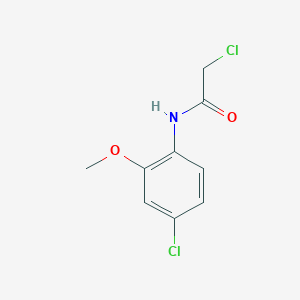
(2-Methylpiperidin-1-yl)(pyridin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylpiperidin-1-yl)(pyridin-4-yl)methanone, also known as 4-Methylpyridin-2-yl)methanone, is an organic compound with the molecular formula C8H11NO. It is a colourless solid that is used in a variety of scientific research applications. It is a versatile compound that is used in the synthesis of other compounds, and it has been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
(2-Methylpiperidin-1-yl)(pyridin-4-yl)methanonedin-2-yl)methanone is used in a variety of scientific research applications. It is used as a starting material for the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of new polymers, such as polyurethanes, polyesters, and polyamides. It is also used in the synthesis of heterocyclic compounds, such as quinolines, pyridines, and pyrroles.
Mecanismo De Acción
The mechanism of action of (2-Methylpiperidin-1-yl)(pyridin-4-yl)methanonedin-2-yl)methanone is not yet fully understood. However, it is believed to interact with various enzymes in the body, such as cytochrome P450 and aldehyde oxidase, to produce reactive metabolites. These metabolites are thought to be responsible for the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2-Methylpiperidin-1-yl)(pyridin-4-yl)methanonedin-2-yl)methanone have been studied in several animal models. It has been found to have anti-inflammatory, anti-fungal, and anti-bacterial properties. It has also been found to have antioxidant and anti-cancer properties, and it is believed to have potential as an anti-diabetic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (2-Methylpiperidin-1-yl)(pyridin-4-yl)methanonedin-2-yl)methanone in lab experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. It is also a versatile compound, as it can be used in the synthesis of a variety of other compounds. However, there are also some limitations to its use in lab experiments. It is a relatively unstable compound and is sensitive to light and air. It is also a toxic compound, and it should be handled with care.
Direcciones Futuras
There are several potential future directions for the use of (2-Methylpiperidin-1-yl)(pyridin-4-yl)methanonedin-2-yl)methanone. It could be further studied for its potential anti-diabetic properties, as well as its anti-inflammatory and anti-cancer properties. It could also be studied for its potential use in the synthesis of new polymers and heterocyclic compounds. Additionally, it could be used as a starting material for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. Finally, it could be studied for its potential use as a therapeutic agent.
Métodos De Síntesis
The synthesis of (2-Methylpiperidin-1-yl)(pyridin-4-yl)methanonedin-2-yl)methanone can be achieved through several different methods. The most common method is the condensation of pyridine-4-carboxaldehyde and 2-methylpiperidine in the presence of an acid catalyst, such as sulfuric acid. This method yields the desired compound in a yield of up to 78%. Another method involves the reaction of 4-methylpyridine and ethyl acetoacetate in the presence of a base catalyst, such as sodium ethoxide. This method yields the desired compound in a yield of up to 75%.
Propiedades
IUPAC Name |
(2-methylpiperidin-1-yl)-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-10-4-2-3-9-14(10)12(15)11-5-7-13-8-6-11/h5-8,10H,2-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNCJYRCWMEUJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398862 |
Source


|
| Record name | (2-Methylpiperidin-1-yl)(pyridin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
574008-50-7 |
Source


|
| Record name | (2-Methylpiperidin-1-yl)(pyridin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2-chloroacetyl)piperazin-1-yl]pentan-1-one](/img/structure/B6613060.png)
![3-[(Propan-2-yl)amino]benzamide](/img/structure/B6613064.png)
![Acetamide, 2-chloro-N-[2-(cyanomethyl)phenyl]-](/img/structure/B6613068.png)




![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B6613118.png)
![(2-Bromo-5-fluorophenyl)[4-(3-pyridinylsulfonyl)-1-piperazinyl]methanone](/img/structure/B6613123.png)

![rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid, cis](/img/structure/B6613133.png)


